Product packaging for 5-Iodo-2-pyrimidinone-2'-deoxyribose(Cat. No.:)

5-Iodo-2-pyrimidinone-2'-deoxyribose

Numéro de catalogue: B1254961
Poids moléculaire: 338.1 g/mol
Clé InChI: XIJXHOVKJAXCGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR), also known internationally as Ropidoxuridine , is a halogenated pyrimidine nucleoside analog of significant interest in preclinical oncology research . Its primary value and application lie in its role as an orally bioavailable prodrug for 5-iododeoxyuridine (IUdR), a well-characterized radiosensitizing agent . Unlike IUdR, which requires technically challenging continuous intravenous infusion due to a short plasma half-life, IPdR offers a convenient oral dosing route . Following oral administration, IPdR is efficiently converted to the active metabolite IUdR primarily in the liver by the enzyme aldehyde oxidase . The mechanism of action for radiosensitization is mediated through this active form, IUdR. IUdR is a thymidine analog that is incorporated into the DNA of rapidly dividing cells in place of thymidine during the S-phase of the cell cycle . This incorporation into nuclear DNA subsequently sensitizes the tumor cells to the damaging effects of ionizing radiation, leading to enhanced DNA double-strand breaks and significantly increased tumor growth delay compared to radiation alone, as demonstrated in human glioblastoma and colorectal cancer xenograft models . A key research advantage of IPdR is its improved therapeutic index; studies in athymic mouse models have shown that oral IPdR can achieve significant levels of IUdR incorporation into tumor DNA, with relatively lower incorporation in some normal tissues like bone marrow and liver, suggesting a potential for reduced systemic toxicity . The clinical translation of this prodrug is ongoing, with a first-in-human Phase 0 trial confirming that a single oral dose can achieve plasma concentrations of IUdR that are considered clinically relevant for radiosensitization . Subsequent Phase I trials are further investigating its use in combination with radiation therapy for conditions like brain metastases . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11IN2O4 B1254961 5-Iodo-2-pyrimidinone-2'-deoxyribose

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJXHOVKJAXCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C=NC2=O)I)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869115
Record name 1-(2-Deoxypentofuranosyl)-5-iodopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for 5-Iodo-2-pyrimidinone-2'-deoxyribose

The synthesis of this compound (IPdR) is typically achieved through well-established methods of nucleoside synthesis, with the Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, being a cornerstone approach. nih.govrsc.orgresearchgate.net This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative.

The general strategy for synthesizing IPdR via the Vorbrüggen reaction can be outlined in the following key steps:

Preparation of the Silylated Base: The starting pyrimidine (B1678525) base, 5-iodo-2-pyrimidinone, is silylated to enhance its solubility and nucleophilicity. This is commonly achieved by treating the base with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA). researchgate.net

Preparation of the Protected Sugar: The deoxyribose sugar moiety must be appropriately protected to prevent unwanted side reactions. Typically, the hydroxyl groups are protected with acyl groups, such as acetyl or benzoyl groups. A common starting material is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Glycosylation Reaction: The silylated 5-iodo-2-pyrimidinone is then reacted with the protected deoxyribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). rsc.orgfrontiersin.org This reaction forms the crucial N-glycosidic bond between the pyrimidine base and the deoxyribose sugar. The reaction is typically carried out in an anhydrous solvent like acetonitrile (B52724) or 1,2-dichloroethane. frontiersin.org

Deprotection: In the final step, the protecting groups on the sugar moiety are removed to yield the final product, this compound. This is usually accomplished by treatment with a base, such as ammonia (B1221849) in methanol.

Table 1: Key Reagents in the Vorbrüggen Synthesis of this compound
ComponentExample ReagentFunction
Pyrimidine Base5-Iodo-2-pyrimidinoneThe heterocyclic component of the final nucleoside.
Silylating AgentHexamethyldisilazane (HMDS)To increase the solubility and reactivity of the pyrimidine base. researchgate.net
Sugar Derivative1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseThe protected sugar component.
Lewis Acid CatalystTrimethylsilyl trifluoromethanesulfonate (TMSOTf)To facilitate the formation of the N-glycosidic bond. rsc.org
Deprotecting AgentAmmonia in MethanolTo remove the protecting groups from the sugar moiety.

Advanced Strategies for Chemical Synthesis and Derivatization

Beyond the established routes, advanced synthetic strategies are employed to create derivatives of this compound with tailored properties. A prominent method for the derivatization of halogenated nucleosides is the palladium-catalyzed Sonogashira cross-coupling reaction. nih.govresearchgate.net

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the C-5 position of the pyrimidine ring and a terminal alkyne. This is particularly useful as the iodine atom at the C-5 position of IPdR is a good leaving group for such reactions. The general reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine, in a suitable solvent like DMF. nih.gov

This methodology opens up a vast chemical space for creating a library of novel 5-substituted-2-pyrimidinone-2'-deoxyribose analogs. By varying the terminal alkyne, a wide range of functional groups can be introduced, including aryl, alkyl, and silyl (B83357) groups. These modifications can significantly impact the biological activity and physicochemical properties of the parent compound.

Table 2: Representative Examples of Sonogashira Coupling Products from 5-Halogenated Pyrimidinones
Reactant 1 (Halogenated Pyrimidinone)Reactant 2 (Terminal Alkyne)Potential ProductPotential Application
This compoundPhenylacetylene5-(Phenylethynyl)-2-pyrimidinone-2'-deoxyriboseAntiviral or anticancer agent development.
This compoundPropargyl alcohol5-(3-Hydroxyprop-1-yn-1-yl)-2-pyrimidinone-2'-deoxyriboseIntroduction of a handle for further functionalization.
This compoundTrimethylsilylacetylene5-(Trimethylsilylethynyl)-2-pyrimidinone-2'-deoxyriboseIntermediate for further synthetic transformations.

Chemoenzymatic Approaches in Nucleoside Synthesis

Chemoenzymatic strategies leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations. In the context of this compound, a crucial enzymatic conversion is its oxidation to 5-iodo-2'-deoxyuridine (IUdR). nih.govresearchgate.netnih.gov

This biotransformation is primarily catalyzed by the enzyme aldehyde oxidase, which is highly enriched in the liver. nih.govresearchgate.net This enzymatic oxidation at the C-4 position of the pyrimidine ring is significant because IPdR acts as a prodrug, and its conversion to IUdR is essential for its biological activity as a radiosensitizer. nih.govresearchgate.netnih.gov

The reaction is highly specific, with other enzymes such as mixed-function oxidases and xanthine (B1682287) oxidase showing no catalytic activity towards IPdR. nih.gov The efficiency of this conversion can be influenced by the presence of other substrates or inhibitors of aldehyde oxidase. For instance, compounds like isovanillin (B20041) and menadione (B1676200), which are also substrates for aldehyde oxidase, can competitively inhibit the oxidation of IPdR. researchgate.net

Table 3: Enzymatic Conversion of this compound
EnzymeSubstrateProductSignificance
Aldehyde OxidaseThis compound (IPdR)5-Iodo-2'-deoxyuridine (IUdR)Activation of the prodrug to its biologically active form. nih.gov
Xanthine OxidaseThis compound (IPdR)No reactionDemonstrates the specificity of aldehyde oxidase for this conversion. nih.gov

Synthesis of Isotopic and Fluorescently Labeled Analogs for Research Probes

The development of isotopically and fluorescently labeled analogs of this compound is essential for studying its pharmacokinetics, metabolism, and mechanism of action.

Isotopically Labeled Analogs: Radioiodinated analogs, particularly with Iodine-125 (¹²⁵I), are valuable tools for in vitro and in vivo tracking studies. nih.govnii.ac.jp A common method for introducing ¹²⁵I is through a destannylation reaction. This involves first synthesizing a tributylstannylated precursor of the nucleoside. The tributyltin group can then be selectively replaced with ¹²⁵I using an oxidizing agent like hydrogen peroxide in the presence of [¹²⁵I]NaI. nih.gov This method allows for the preparation of high specific activity radiolabeled IPdR or its derivatives.

Fluorescently Labeled Analogs: Fluorescently labeled analogs are powerful probes for cellular imaging and biochemical assays. The synthesis of such probes often utilizes the Sonogashira coupling reaction, as described in section 2.2. A linker arm with a reactive functional group, such as an amine, is typically introduced at the C-5 position via coupling with an appropriate alkyne. This amine can then be conjugated with a variety of fluorescent dyes, such as fluorescein (B123965) or rhodamine derivatives, to generate the desired fluorescent probe.

Table 4: Labeling Strategies for this compound Analogs
Labeling TypeMethodologyKey ReagentsApplication
Isotopic (¹²⁵I)IododestannylationTributylstannyl precursor, [¹²⁵I]NaI, H₂O₂Pharmacokinetic studies, autoradiography. nih.govnii.ac.jp
FluorescentSonogashira coupling followed by dye conjugationAlkyne with a linker arm, Palladium catalyst, Fluorescent dye with a reactive groupCellular imaging, fluorescence-based assays.

Metabolic Transformations and Enzymatic Pathways

Identification and Characterization of Other Metabolic Products

Under conditions where hepatic aldehyde oxidase is saturated, particularly at high doses of IPdR, alternative metabolic pathways become more prominent, leading to the formation of other metabolites. The two primary alternative metabolites identified are 5-iodo-2-pyrimidine and 5-iodouracil (B140508). The formation of these metabolites suggests that when the primary conversion to IUdR is overwhelmed, other enzymatic processes or spontaneous degradation may occur.

MetaboliteConditions of Formation
5-Iodo-2'-deoxyuridine (IUdR)Primary metabolite under normal conditions
5-Iodo-2-pyrimidineFormed upon saturation of hepatic aldehyde oxidase
5-IodouracilFormed upon saturation of hepatic aldehyde oxidase

Interplay with Endogenous Nucleoside Metabolic Pathways

The metabolic fate of IPdR and its primary metabolite, IUdR, is intertwined with the body's natural nucleoside metabolic pathways. Once formed, IUdR, as a structural analog of thymidine (B127349), can enter the pyrimidine (B1678525) salvage pathway. This involves its phosphorylation by thymidine kinase to IUdR-monophosphate, followed by further phosphorylation to the triphosphate form. This triphosphate can then be incorporated into DNA in place of thymidine triphosphate, which is a key mechanism of its radiosensitizing effect.

Molecular and Cellular Mechanisms of Action in Research Models

Cellular Transport and Intracellular Accumulation Mechanisms

The journey of IPdR's active metabolite, IUdR, into the cell is a critical first step for its pharmacological action. As a pyrimidine (B1678525) nucleoside analog, IUdR is recognized and transported across the cell membrane by specific protein transporters. Research has identified that human concentrative nucleoside transporters (hCNTs) are responsible for the uptake of various pyrimidine analogs. ulisboa.pt These transporters actively move nucleosides and their analogs into the cell, where they can accumulate and enter metabolic pathways. Once inside the cell, the accumulation of IUdR and its phosphorylated metabolites is a prerequisite for its incorporation into DNA and subsequent biological effects.

Intracellular Phosphorylation and Anabolic Pathways of Related Metabolites

For IUdR to exert its effects, it must undergo a series of enzymatic modifications known as anabolic activation. This process mirrors the salvage pathway of natural pyrimidine nucleosides. The intracellular activation of IUdR involves sequential phosphorylation to its monophosphate, diphosphate (B83284), and ultimately its triphosphate form, 5-iodo-2'-deoxyuridine triphosphate (IdUTP). nih.gov

The initial and rate-limiting step in this cascade is the conversion of IUdR to IUdR monophosphate (IdUMP), a reaction catalyzed by the enzyme thymidine (B127349) kinase. nih.govnih.gov Subsequent phosphorylation events are carried out by other cellular kinases. Thymidylate kinase is responsible for the conversion of IdUMP to IUdR diphosphate (IdUDP), and nucleoside diphosphate kinases complete the process by phosphorylating IdUDP to the active triphosphate, IdUTP.

Table 1: Key Enzymes in the Anabolic Pathway of 5-Iododeoxyuridine
MetaboliteActivating EnzymeProduct
5-Iododeoxyuridine (IUdR)Thymidine Kinase5-Iododeoxyuridine Monophosphate (IdUMP)
5-Iododeoxyuridine Monophosphate (IdUMP)Thymidylate Kinase5-Iododeoxyuridine Diphosphate (IdUDP)
5-Iododeoxyuridine Diphosphate (IdUDP)Nucleoside Diphosphate Kinase5-Iodo-2'-deoxyuridine Triphosphate (IdUTP)

DNA Incorporation and Its Consequences for Genomic Integrity

The triphosphate metabolite, IdUTP, is structurally similar to the natural DNA precursor, thymidine triphosphate (TTP). This resemblance allows IdUTP to be recognized by DNA polymerases, the enzymes responsible for synthesizing new DNA strands during replication.

During the S-phase of the cell cycle, when DNA is being replicated, IdUTP competes with TTP for incorporation into the newly synthesized DNA strands. nih.gov Research has shown that DNA polymerases can utilize IdUTP as a substrate, effectively substituting it for thymidine. nih.gov Interestingly, some studies suggest that certain DNA polymerases, such as eukaryotic DNA polymerase gamma, may even exhibit a higher affinity for iododeoxyuridine triphosphate compared to the natural TTP. nih.gov This preferential incorporation can lead to a significant replacement of thymidine with IUdR in the DNA of rapidly dividing cells.

Table 2: Competitive DNA Incorporation of IUdR
Natural SubstrateAnalog SubstrateEnzymeOutcome
Thymidine Triphosphate (TTP)5-Iodo-2'-deoxyuridine Triphosphate (IdUTP)DNA PolymeraseIncorporation of IUdR into DNA in place of Thymidine

Mechanisms of Radiosensitization at the Molecular and Cellular Level

The incorporation of IUdR into DNA is a key determinant of its ability to act as a radiosensitizer, making cancer cells more susceptible to the damaging effects of ionizing radiation.

A primary mechanism of radiosensitization by IUdR is the enhancement of radiation-induced DNA damage, particularly the formation of highly cytotoxic DNA double-strand breaks (DSBs). nih.gov The presence of the iodine atom within the DNA structure significantly increases the probability of photoelectric absorption of X-ray energy. nih.govnih.gov

When irradiated, the high-Z iodine atom is more likely to absorb an incident photon, triggering a phenomenon known as the photoelectric effect. This results in the ejection of an inner-shell electron, creating a vacancy. This vacancy is rapidly filled by an electron from a higher energy level, and the excess energy is released in the form of a cascade of low-energy electrons known as Auger electrons. nih.govresearchgate.netnih.govbioone.org

Role of Free Radical Formation and Halogen Bond Cleavage

The incorporation of 5-Iodo-2-pyrimidinone-2'-deoxyribose, also known as 5-iodo-2'-deoxyuridine (IdU), into DNA is a critical step in its mechanism of action, particularly in the context of radiosensitization. mdpi.comresearchgate.net Following incorporation, exposure to ionizing radiation triggers a cascade of events initiated by the radiolysis of water, which is the primary constituent of cells. acs.org This process generates hydrated electrons, which are among the most abundant reactive species produced. acs.org

These low-energy electrons can be captured by the IdU-modified DNA, leading to a process called dissociative electron attachment (DEA). mdpi.comresearchgate.net The halogenated nucleoside exhibits a high propensity for this reaction. acs.org The DEA process involves the attachment of an electron to the IdU molecule, forming a transient negative ion, or radical anion. mdpi.com This unstable intermediate rapidly dissociates, leading to the cleavage of the carbon-iodine (C-I) bond. acs.orgnih.gov

The cleavage of this halogen bond is a pivotal event, resulting in the formation of an iodide anion (I-) and a highly reactive uracil-5-yl radical. acs.orgnih.gov This free radical is a potent species that can induce significant damage to the DNA molecule. nih.gov The formation of the uracil-5-yl radical is considered a primary mechanism behind the radiosensitizing effect of IdU, as it can initiate DNA strand breaks. acs.orgnih.gov Studies have shown that the formation of the iodine anion is the most abundant outcome of low-energy electron interactions with IdU, highlighting the efficiency of this radical formation pathway. acs.org This mechanism is particularly effective in hypoxic (low oxygen) conditions found in solid tumors, as oxygen can otherwise compete for the solvated electrons, forming less reactive radicals. acs.org

Modulation of DNA Damage Recognition and Repair Pathways

The presence of this compound within the DNA strand not only creates a site susceptible to damage but also interferes with the cell's natural DNA damage response (DDR) and repair machinery. The structural alteration introduced by the bulky iodine atom can modulate the recognition of the damage by repair enzymes.

The primary mechanism of repair for single-base damage, such as that induced by IdU, is the base excision repair (BER) pathway. This pathway is initiated by DNA glycosylases that recognize and remove the damaged base. However, the altered structure of IdU within the DNA can affect the efficiency of recognition and excision by these enzymes.

Cellular Responses to Compound Exposure and DNA Incorporation

Cell Cycle Perturbations and Checkpoint Activation

The incorporation of this compound into cellular DNA triggers significant cellular stress, leading to perturbations in the cell cycle and the activation of critical checkpoints. nih.gov These checkpoints are regulatory mechanisms that halt cell cycle progression to allow time for DNA repair, preventing the propagation of damaged genetic material. wikipedia.orgresearchgate.net

When DNA damage is detected, such as the strand breaks caused by the fragmentation of incorporated IdU, a complex signaling cascade known as the DNA Damage Response (DDR) is initiated. cellsignal.comnih.gov Key sensor proteins like ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated at the site of damage. researchgate.netcellsignal.com These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2. nih.govresearchgate.net

Activation of these checkpoint kinases leads to the arrest of the cell cycle, most prominently at the G2/M transition. nih.govwikipedia.org This G2 checkpoint prevents cells with damaged DNA from entering mitosis. wikipedia.org The mechanism involves the inhibition of the Cyclin B-Cdk1 complex, which is essential for mitotic entry. cellsignal.com Checkpoint kinases can inactivate Cdc25, the phosphatase that activates Cdk1, thereby holding the cell in G2. wikipedia.orgcellsignal.com Studies on related thymidine analogs have shown that their incorporation into DNA leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest is a clear indicator that the cell has recognized the DNA damage and has activated its checkpoint machinery to prevent catastrophic mitotic events. Some research also indicates a delay in the S-phase of the cell cycle, suggesting that the replication machinery struggles to use a template containing the modified nucleoside. nih.govnih.gov

Table 1: Effects of Nucleoside Analogue Incorporation on Cell Cycle Distribution

Cell LineTreatment% of Cells in G1% of Cells in S% of Cells in G2/MReference
A549Control553015 nih.gov
A549EdU (1h pulse, 47h chase)252550 nih.gov
CHO-VZVtkControl602515 nih.gov
CHO-VZVtkBVDU (50 µM, 24h)503020 nih.gov

This table presents illustrative data from studies on similar nucleoside analogs (EdU and BVDU) to demonstrate the principle of cell cycle perturbation. Specific quantitative data for this compound may vary depending on the cell line and experimental conditions.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

If the DNA damage induced by the incorporation of this compound is too extensive to be repaired, the cell can initiate programmed cell death, most commonly through apoptosis. nih.govcellsignal.com Apoptosis is a highly regulated process that eliminates damaged or unwanted cells without inducing an inflammatory response. nih.govyoutube.com

The apoptotic process can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. cellsignal.comnih.gov

Intrinsic Pathway: This pathway is activated by internal cellular stress, such as DNA damage. bio-rad-antibodies.com The accumulation of DNA damage signals to the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial membrane. nih.gov Pro-apoptotic members of this family, like Bax and Bak, can cause the release of cytochrome c from the mitochondria into the cytoplasm. cellsignal.comnih.gov Cytochrome c then binds to a protein called Apaf-1, forming a complex known as the apoptosome, which activates the initiator caspase-9. nih.gov

Extrinsic Pathway: This pathway is initiated by the binding of external ligands to death receptors on the cell surface, such as the Fas receptor. nih.govthermofisher.com Studies with other halogenated pyrimidines have shown that their incorporation and subsequent damage can lead to the upregulation of Fas ligand (FasL). nih.gov The binding of FasL to its receptor triggers the recruitment of adaptor proteins and the activation of the initiator caspase-8. nih.gov

Both pathways converge on the activation of executioner caspases, such as caspase-3. nih.gov These caspases are proteases that cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. youtube.com Research on related nucleoside analogs has demonstrated the activation of caspases-2, -3, -8, and -9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of executioner caspases. nih.govnih.gov

Table 2: Key Molecular Events in Apoptosis Induced by Nucleoside Analogs

Apoptotic EventObservationImplicationReference
Caspase ActivationCleavage and activation of caspase-3, -8, and -9.Engagement of both intrinsic and extrinsic apoptotic pathways. nih.govnih.gov
Fas Ligand (FasL) InductionIncreased expression of FasL.Activation of the extrinsic death receptor pathway. nih.gov
Cytochrome c ReleaseTranslocation from mitochondria to cytosol.Activation of the intrinsic mitochondrial pathway. nih.gov
PARP CleavageCleavage of PARP by executioner caspases.Hallmarks of late-stage apoptosis. nih.gov
Bcl-2 Family ModulationIncreased expression of pro-apoptotic Bax.Promotion of mitochondrial outer membrane permeabilization. nih.gov

This table summarizes findings from studies on related nucleoside analogs to illustrate the apoptotic mechanisms. The specific pathways and molecules involved may vary with this compound.

Preclinical Research Models and Mechanistic Evaluations

In vitro Studies in Human and Murine Cell Lines

In the initial stages of preclinical assessment, the effects of 5-Iodo-2-pyrimidinone-2'-deoxyribose were evaluated in various cancer cell lines to understand its fundamental cellular and molecular actions.

Assessment of DNA Incorporation and Cellular Radiosensitization

The primary mechanism by which this compound is believed to exert its radiosensitizing effect is through the metabolic conversion to 5-iododeoxyuridine (IUdR) and its subsequent incorporation into the DNA of cancer cells in place of thymidine (B127349). This substitution is thought to make the DNA more vulnerable to radiation-induced damage.

Studies have demonstrated that the extent of radiosensitization is directly correlated with the percentage of IUdR incorporation into the cellular DNA. nih.gov The presence of the heavier iodine atom in the DNA structure is hypothesized to increase the probability of photoelectric absorption of X-rays, leading to an enhanced localized release of energy and a subsequent increase in DNA double-strand breaks. nih.gov Research has confirmed differential in vitro radiosensitization with clinically relevant exposures to IUdR in both U251 and U87 human glioblastoma cell lines. nih.gov

Table 1: In Vitro Assessment of DNA Incorporation and Radiosensitization

Cell LineCancer TypeKey Finding
U251GlioblastomaDemonstrated in vitro radiosensitization following exposure to IUdR. nih.gov
U87GlioblastomaShowed differential in vitro radiosensitization with clinically relevant IUdR concentrations. nih.gov

Studies on Cellular Proliferation and Viability in Research Settings

The impact of this compound on the fundamental processes of cell growth and survival has been a key area of investigation. While the primary focus has been on its role as a radiosensitizer, studies have also explored its intrinsic cytotoxic effects.

Table 2: Research on Cellular Proliferation and Viability

Model SystemKey Finding
In vivo xenograft modelsHigher doses of IPdR alone resulted in moderate inhibition of tumor growth, indicating an effect on cell proliferation and viability. nih.govnih.gov
General in vitro assaysMethods such as BrdU or EdU incorporation are standard for assessing the impact of compounds on the S phase of the cell cycle. nih.govnih.gov

In vivo Preclinical Animal Model Systems for Mechanistic Research

To understand the effects of this compound in a more complex biological system, researchers have utilized animal models, primarily human tumor xenografts in immunodeficient mice. These models allow for the evaluation of the compound's efficacy and mechanism of action in a living organism.

Evaluation in Human Tumor Xenograft Models (e.g., Glioblastoma, Colon Cancer)

The efficacy of IPdR as a radiosensitizer has been extensively studied in various human tumor xenograft models, with a significant focus on glioblastoma and colon cancer. In these models, human cancer cells are implanted into mice, which then develop tumors that can be treated with IPdR and radiation.

In a U87 human glioblastoma xenograft model, the combination of orally administered IPdR with radiation therapy resulted in a significant, dose-dependent delay in tumor growth. nih.govnih.gov Similar significant radiosensitization was observed in U251 human glioblastoma xenografts. nih.gov Studies using human colon cancer xenografts, such as HT29 and HCT-116, have also demonstrated the potential of IPdR to enhance the effects of radiation. nih.govnih.gov

Table 3: Evaluation in Human Tumor Xenograft Models

Xenograft ModelCancer TypeKey Findings
U87GlioblastomaIPdR in combination with radiation led to a significant, dose-dependent tumor growth delay. nih.govnih.gov
U251GlioblastomaA significant sensitizer (B1316253) enhancement ratio was observed with the combination of oral IPdR and radiation. nih.gov
HT29Colon CancerIPdR showed a 1.5-fold enhancement in a tumor regrowth assay when combined with radiation. nih.gov
HCT-116Colon CancerOral IPdR demonstrated a greater therapeutic index for tumor incorporation compared to a similar schedule of IUdR. nih.gov

Analysis of Differential DNA Incorporation in Tumor versus Normal Tissues

A critical aspect of a successful radiosensitizer is its ability to selectively target tumor cells while minimizing damage to surrounding healthy tissues. Preclinical studies have focused on the differential incorporation of IUdR (from IPdR) into the DNA of tumor tissues compared to normal, proliferating tissues.

Research in athymic mice with human tumor xenografts has shown that oral administration of IPdR leads to a more favorable therapeutic index compared to intravenous infusion of IUdR. nih.gov Specifically, studies have found significantly higher percentages of IUdR-DNA incorporation in tumor cells compared to normal tissues such as bone marrow and the small intestine. nih.govnih.govnih.gov For example, in one study with U251 glioblastoma xenografts, the percentage of IUdR-DNA incorporation in tumor cells was significantly higher than in normal bone marrow and liver. nih.gov Similarly, in a colon cancer xenograft model, IPdR treatment resulted in a 2-3 times greater percentage of IUdR-DNA incorporation in the tumor compared to the highest tolerated doses of IUdR. nih.gov

Table 4: Differential DNA Incorporation in Tumor vs. Normal Tissues (Following Oral IPdR Administration)

Xenograft ModelTumor Tissue % IUdR-DNA IncorporationNormal Tissue % IUdR-DNA Incorporation
U251 Glioblastoma3.7 ± 0.3%Bone Marrow: 1.2 ± 0.2%, Small Intestine: 3.3 ± 0.3%, Liver: 0.2 ± 0.1% nih.gov
HT29 Colon Cancer2.3 - 3.6%Intestine: 4.0 - 4.5%, Bone Marrow: 1.6 - 2.2% nih.gov
HCT-116 Colon Cancer2-3 times greater than with IUdRBone Marrow and Intestine: 1.5 - 4% nih.gov

Quantitative Assessment of Radiosensitizer Enhancement Ratios in Xenografts

The radiosensitizer enhancement ratio (SER) is a quantitative measure of the increased effect of radiation when combined with a sensitizing agent. It is a crucial metric for evaluating the efficacy of a radiosensitizer in preclinical models.

In U87 human glioblastoma xenografts, a sensitizer enhancement ratio, defined as the ratio of time for a tumor to regrow to 300% of its original volume, was found to be approximately 2-3 for lower doses of IPdR and 5-6 for higher doses. nih.gov In a study with U251 glioblastoma xenografts, a significant SER of 1.31 was found with the combination of oral IPdR and radiation. nih.gov For the HT29 colon cancer xenograft, a tumor regrowth assay showed a 1.5-fold enhancement with IPdR plus radiation compared to radiation alone. nih.gov

Table 5: Radiosensitizer Enhancement Ratios (SER) in Xenograft Models

Xenograft ModelCancer TypeSensitizer Enhancement Ratio (SER)
U87GlioblastomaApprox. 2-3 (lower doses), 5-6 (higher doses) nih.gov
U251Glioblastoma1.31 nih.gov
HT29Colon Cancer1.5 nih.gov

Comparative Preclinical Analyses with 5-Iodo-2'-deoxyuridine (IUdR)

Preclinical research has extensively compared this compound (IPdR) with its active metabolite, 5-Iodo-2'-deoxyuridine (IUdR), to establish the rationale for using IPdR as an oral prodrug. These studies have focused on its improved bioavailability, targeted metabolic conversion, and enhanced therapeutic efficacy in various cancer models.

IPdR was developed as an oral prodrug to overcome the limitations of systemically administered IUdR. nih.govnih.gov Its design leverages liver-specific enzymes to achieve high concentrations of the active compound, IUdR, following oral administration.

Studies in athymic mice have shown that orally administered IPdR is efficiently and rapidly converted into IUdR. nih.govaacrjournals.org Pharmacokinetic analyses revealed that after a single oral dose of IPdR, peak plasma levels of both IPdR and its active metabolite, IUdR, are achieved within 15 to 45 minutes. nih.govaacrjournals.org This rapid conversion is primarily mediated by the enzyme aldehyde oxidase, which is highly concentrated in liver tissue. nih.govaacrjournals.org Research confirmed that aldehyde oxidase activity was present in normal liver tissue but not in other normal tissues or in tumor tissues studied. nih.govaacrjournals.org The specificity of this metabolic conversion is crucial, as it allows for targeted activation of the prodrug. nih.govaacrjournals.org Further investigations in cytosolic extracts from normal human liver specimens confirmed a rapid conversion of IPdR to IUdR, which could be effectively blocked by analogue substrates for aldehyde oxidase, such as isovanillin (B20041) and menadione (B1676200), but not by the xanthine (B1682287) oxidase inhibitor allopurinol. nih.gov

The bioavailability of IUdR following oral IPdR administration is significantly higher than what can be achieved with oral IUdR. In preclinical models, athymic mice tolerated daily oral doses of IPdR up to 2 g/kg. nih.govaacrjournals.org This contrasts sharply with IUdR, where the maximum tolerated oral dose was found to be 250 mg/kg/day, a dose associated with significant weight loss. nih.govaacrjournals.org At higher doses of IPdR (≥1000 mg/kg), there appeared to be a saturation of the hepatic aldehyde oxidase enzyme, leading to prolonged and higher plasma levels of IPdR. aacrjournals.org Preclinical studies were also extended to non-rodent species, including ferrets and macaca mulatta monkeys, to gather pharmacokinetic and toxicity data in anticipation of clinical trials. nih.govnih.gov

Table 1: Comparative Bioavailability and Metabolism of IPdR vs. IUdR in Preclinical Models

Parameter This compound (IPdR) 5-Iodo-2'-deoxyuridine (IUdR) Reference
Administration Route Oral (p.o.) Oral (p.o.), Continuous Infusion nih.govaacrjournals.orgresearchgate.net
Metabolic Conversion Converted to IUdR by hepatic aldehyde oxidase. Active form; subject to catabolism. nih.govnih.govaacrjournals.org
Time to Peak Plasma Levels (Post-Oral Dose) 15-45 minutes (for both IPdR and resulting IUdR). Not applicable for prodrug conversion. nih.govaacrjournals.org
Peak Plasma IUdR Levels (Mice) 40-75 µM (following 250-1500 mg/kg p.o. IPdR). 1.0-1.2 µM (steady state, 100 mg/kg/day continuous infusion). nih.govaacrjournals.orgresearchgate.net

| Maximum Tolerated Dose (Mice, 6-day) | ≥1 g/kg/day (p.o.). | 250 mg/kg/day (p.o.); 100 mg/kg/day (continuous infusion). | nih.govaacrjournals.orgresearchgate.net |

The fundamental molecular mechanism for both IPdR and IUdR relies on the incorporation of IUdR into the DNA of actively dividing cells in place of thymidine. nih.govaacrjournals.orgsigmaaldrich.comchemimpex.com This incorporation makes the DNA more susceptible to damage from radiation, thus acting as a radiosensitizer. nih.govaacrjournals.orgnih.gov Comparative studies have consistently demonstrated that administering IPdR as a prodrug leads to a more favorable therapeutic index than direct administration of IUdR. nih.govaacrjournals.orgresearchgate.net

In preclinical cancer models, oral IPdR treatment resulted in significantly greater incorporation of IUdR into tumor DNA compared to systemically delivered IUdR at their respective maximum tolerated doses. nih.govaacrjournals.org For instance, in studies using HCT-116 human colon cancer xenografts, oral IPdR led to a two- to three-fold greater percentage of IUdR-DNA incorporation in the tumor than oral IUdR. nih.govaacrjournals.org Similarly, in a U251 human glioblastoma xenograft model, a 14-day schedule of oral IPdR resulted in tumor DNA incorporation of 3.1% to 3.7%, which was significantly higher than the 1.4% achieved with a 14-day continuous infusion of IUdR at its maximum tolerated dose. aacrjournals.orgnih.gov

A key advantage of the IPdR prodrug strategy is the reduced incorporation of IUdR into the DNA of healthy, proliferating tissues, such as bone marrow and intestine, compared to tumor tissue. nih.govaacrjournals.orgresearchgate.net Continuous infusion of IUdR at its maximum tolerated dose (100 mg/kg/day) in mice with HT29 xenografts resulted in high levels of DNA incorporation into normal intestine (8%) and bone marrow (6%), compared to only 2.3% in the tumor. nih.govaacrjournals.orgresearchgate.net In contrast, escalating doses of oral IPdR (up to 2 g/kg/day) produced a more favorable ratio, with less than a 1.5-fold increase of IUdR incorporation in these sensitive normal tissues, while achieving a 1.5-fold increase in tumor DNA. nih.govaacrjournals.orgresearchgate.net

This improved biodistribution translates directly to enhanced cellular efficacy as a radiosensitizer. In the U251 glioblastoma model, the combination of oral IPdR with radiation therapy yielded a significant sensitizer enhancement ratio (SER) of 1.31. nih.gov The combination of continuous infusion IUdR with radiation, however, did not produce a significant enhancement (SER = 1.07). nih.gov Likewise, in HT29 colon cancer xenografts, oral IPdR combined with fractionated radiation resulted in a 1.5-fold enhancement in tumor regrowth delay compared to radiation alone, an effect not observed with the combination of infused IUdR and radiation. nih.govresearchgate.net

Table 2: Comparative Efficacy of IPdR vs. IUdR in Preclinical Xenograft Models

Model / Parameter This compound (IPdR) 5-Iodo-2'-deoxyuridine (IUdR) Reference
U251 Glioblastoma Xenograft
% IUdR-DNA Incorporation (Tumor) 3.1% - 3.7% 1.4% (continuous infusion) aacrjournals.orgnih.gov
% IUdR-DNA Incorporation (Bone Marrow) 1.2% Not specified for this arm nih.gov
% IUdR-DNA Incorporation (Small Intestine) 3.3% Not specified for this arm nih.gov
Sensitizer Enhancement Ratio (SER) with XRT 1.31 1.07 (continuous infusion) nih.gov
HT29 Colon Xenograft
% IUdR-DNA Incorporation (Tumor) 2.3% - 3.6% 2.3% (continuous infusion) nih.govaacrjournals.orgresearchgate.net
% IUdR-DNA Incorporation (Bone Marrow) 1.6% - 2.2% 6% (continuous infusion) nih.govaacrjournals.orgresearchgate.net
% IUdR-DNA Incorporation (Intestine) 4.0% - 4.5% 8% (continuous infusion) nih.govaacrjournals.orgresearchgate.net
Tumor Regrowth Enhancement with XRT 1.5-fold delay No enhancement nih.govresearchgate.net
HCT-116 Colon Xenograft
Tumor IUdR-DNA Incorporation 2-3 times greater than with IUdR Baseline nih.govaacrjournals.org

Advanced Analytical and Biophysical Characterization in Research

Quantification of 5-Iodo-2'-deoxyuridine (IUdR) Incorporation into DNA

Quantifying the extent of IUdR incorporation into the DNA of proliferating cells is a key measure of its biological activity. This is achieved through sophisticated analytical methods that can accurately detect and measure the amount of the analogue present in the genetic material.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation, identification, and quantification of components in a mixture. For IUdR analysis, reversed-phase HPLC is a commonly employed method to determine its substitution for thymidine (B127349) in DNA. nih.gov

The methodology typically involves the following steps:

DNA Isolation: DNA is extracted from cells or tissues that have been exposed to IUdR.

Enzymatic Digestion: The isolated DNA is enzymatically hydrolyzed to its constituent nucleosides.

Chromatographic Separation: The resulting mixture of nucleosides is separated using a reversed-phase HPLC column. nih.gov

Detection and Quantification: An ultraviolet (UV) detector is used to monitor the column effluent. Since IUdR and natural nucleosides have distinct retention times and UV absorbance characteristics, they can be identified and quantified. nih.govmedicinescience.org

This HPLC technique has been successfully applied to quantify IUdR incorporation in both in vitro cell lines (such as L1210 and HT-29) and in vivo samples, including DNA from peripheral granulocytes of patients who have received IUdR. nih.gov The method provides a valuable tool for quantifying the level of drug substitution into DNA across various sampling sites in both human and animal studies. nih.gov

ParameterDescriptionFinding
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Provides quantitative determination of IUdR substitution for thymidine in DNA. nih.gov
Sample Types In vitro cell lines (L1210, HT-29), in vivo patient granulocytes. nih.govApplicable to both laboratory and clinical samples. nih.gov
Detection Ultraviolet (UV) AbsorbanceAllows for distinct identification and quantification of nucleobases. nih.gov
Application Pharmacokinetic and pharmacodynamic studies.Enables measurement of drug incorporation in multiple sampling sites. nih.gov

Flow Cytometry-Based Detection Methods

Flow cytometry is a powerful high-throughput technology used to analyze the physical and chemical characteristics of single cells. nih.govnews-medical.net While methods for another halogenated pyrimidine (B1678525), 5-bromo-2'-deoxyuridine (B1667946) (BrdU), are more established, the principle is directly applicable to IUdR for assessing cell proliferation. bio-rad-antibodies.com

The general workflow for detecting incorporated IUdR via flow cytometry involves:

Cell Labeling: Proliferating cells are incubated with IUdR, which is incorporated into newly synthesized DNA during the S-phase of the cell cycle. bio-rad-antibodies.com

Fixation and Permeabilization: Cells are fixed to preserve their structure and permeabilized to allow antibodies to access the nuclear DNA.

DNA Denaturation: The DNA is treated to expose the incorporated IUdR.

Immunodetection: A primary antibody specific to IUdR (or a cross-reactive anti-BrdU antibody) is added, followed by a fluorescently labeled secondary antibody.

Analysis: The fluorescence intensity of individual cells is measured by the flow cytometer, providing a quantitative measure of IUdR incorporation and thus, cell proliferation. thermofisher.com

This technique allows for the rapid analysis of a large number of cells, enabling detailed cell cycle analysis and the identification of subpopulations of proliferating cells within a heterogeneous sample. news-medical.netbio-rad-antibodies.com

FeatureDescriptionRelevance to IUdR
Principle Detection of incorporated nucleoside analogue in single cells. bio-rad-antibodies.comAnalogous to widely used BrdU assays.
Detection Fluorescently labeled antibodies recognize the incorporated halogenated pyrimidine. bio-rad-antibodies.comRequires an antibody that can specifically bind to IUdR within the DNA.
Output Quantitative measurement of DNA synthesis in individual cells. thermofisher.comAllows for cell cycle analysis and assessment of proliferation rates. bio-rad-antibodies.com
Throughput High-throughput analysis of thousands of cells per second. news-medical.netFacilitates statistical analysis of cellular responses. nih.gov

Spectroscopic and Structural Elucidation Techniques for Molecular Interactions

Understanding how IUdR interacts with its environment, particularly how it contributes to DNA damage when exposed to radiation, requires sophisticated biophysical techniques. Spectroscopic methods provide insights into the electronic structure and conformational properties of the molecule.

Dissociative Electron Attachment Spectroscopy (DEA) for Understanding Electron-Induced Damage

Dissociative Electron Attachment (DEA) is a crucial process in radiation biology, where low-energy electrons, abundantly produced during radiotherapy, can cause significant damage to DNA. nih.gov Halogenated nucleosides like IUdR are of particular interest as radiosensitizers because they have a high cross-section for dissociation upon capturing a low-energy electron. nih.govmostwiedzy.pl

Studies on the related compound 5-iodo-4-thio-2′-deoxyuridine using a crossed electron-molecule beam experiment coupled with quadrupole mass spectrometry reveal key aspects of this process:

Effective Decomposition: Low-energy electrons, with kinetic energies near 0 eV, can efficiently decompose the molecule. nih.govmostwiedzy.pl

Dominant Fragmentation: The most abundant fragment anion observed is the iodine anion (I⁻). nih.gov This indicates that the carbon-iodine (C-I) bond is the most likely site of cleavage.

Radical Formation: The cleavage of the C-I bond results in the formation of a reactive radical at the C5 position of the pyrimidine ring. nih.govacs.org If IUdR is incorporated into a DNA strand, this radical can initiate a strand break, enhancing the efficacy of radiation therapy. nih.gov

DEA is an elemental mechanism for DNA damage at electron energies below ~15 eV. nih.gov The process involves the formation of a transient negative ion (TNI), which, if its lifetime is sufficient, can decay into a fragment anion and a neutral radical. nih.gov

DEA FindingMechanismImplication for Radiosensitization
High I⁻ Yield Low-energy electrons efficiently cleave the C-I bond. nih.govacs.orgThe release of I⁻ leaves a highly reactive uracilyl radical on the DNA backbone. nih.gov
Energy Dependence Decomposition is most effective at near 0 eV electron energies. nih.govMatches the energy spectrum of secondary electrons produced during radiotherapy. nih.gov
Radical-Induced Damage The resulting C5 radical can lead to DNA strand breaks. nih.govmostwiedzy.plThis is the primary mechanism by which IUdR acts as a radiosensitizer. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformation of molecules in solution. For nucleoside analogues like IUdR, NMR provides detailed information about the orientation of the base relative to the sugar moiety (the glycosidic bond torsion angle) and the puckering of the deoxyribose sugar ring.

While comprehensive conformational studies on IUdR are part of the broader research on modified nucleosides, specific applications include monitoring chemical reactions. For instance, ¹H NMR has been used to carefully track the progress of the Sonogashira coupling reaction, where 5-iodo-2'-deoxyuridine is a starting material for synthesizing 5-alkynyl-2'-deoxyuridines. nih.gov The chemical shift of the H-6 proton signal provides a clear indicator of the conversion of the starting material to the product. nih.gov

In principle, a detailed conformational analysis of IUdR would involve:

¹H and ¹³C Chemical Shifts: These provide information about the electronic environment of each atom.

Scalar Coupling Constants (J-couplings): Analysis of ³J(H,H) couplings within the deoxyribose ring allows for the determination of the sugar pucker conformation (e.g., C2'-endo vs. C3'-endo).

Nuclear Overhauser Effect (NOE): NOE data provides through-space distance constraints between protons, which is crucial for determining the orientation around the glycosidic bond (syn vs. anti).

These conformational parameters are critical as they influence how IUdR is recognized by polymerases for incorporation into DNA and how the modified DNA interacts with other proteins.

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS) is a cornerstone analytical technique for identifying and quantifying metabolites in biological systems. ijpras.com When IUdR is administered, it undergoes various metabolic transformations. High-resolution mass spectrometry (HRMS) is particularly powerful for identifying these metabolites. ijpras.com

The general strategy for metabolite identification involves:

Sample Preparation: Extraction of metabolites from cells, tissues, or biofluids.

LC-MS Analysis: Separation of metabolites using liquid chromatography (LC) followed by detection and fragmentation using a mass spectrometer.

Data Mining: Specialized software is used to identify potential metabolites by searching for mass shifts corresponding to common metabolic reactions (e.g., oxidation, conjugation) relative to the parent drug.

Studies on IUdR metabolism have revealed key pathways. For example, in human bladder cancer cells, co-administration of fluoropyrimidines was found to enhance the incorporation of IUdR into DNA. nih.gov This was attributed to two main metabolic effects:

Inhibition of Dehalogenation: The removal of the iodine atom from IUdR was inhibited. nih.gov

Depletion of dTTP Pools: The natural competitor for DNA incorporation, thymidine triphosphate (dTTP), was depleted, leading to a higher probability of IUdR being used by DNA polymerase. nih.gov

These findings, elucidated through metabolic studies, demonstrate how MS can unravel complex drug interactions and metabolic fates, providing crucial information for combination therapies. ijpras.comnih.gov

Advanced Imaging Techniques for Tracing Molecular Distribution in Research Models (e.g., PET using labeled analogs)

The in vivo behavior and therapeutic efficacy of 5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR) are intrinsically linked to its conversion to 5-iododeoxyuridine (IUdR) and subsequent incorporation into the DNA of proliferating cells. researchgate.netwithpower.comstanfordhealthcare.orgnih.gov To non-invasively monitor this process and understand the molecular distribution of IPdR's active metabolite, researchers have turned to advanced imaging techniques, primarily Positron Emission Tomography (PET). This is achieved by utilizing radiolabeled analogs of IUdR, with Iodine-124 (¹²⁴I) being a key isotope for this purpose. nih.govcancer.gov

PET imaging with ¹²⁴I-labeled IUdR ([¹²⁴I]IUdR) allows for the quantitative, real-time visualization of IUdR uptake and distribution within research models. nih.govnih.gov Since IPdR is a prodrug that is rapidly converted to IUdR in vivo, withpower.comstanfordhealthcare.org PET imaging of [¹²⁴I]IUdR serves as a powerful surrogate method to trace the biodistribution of IPdR's therapeutically active form. This technique provides critical insights into tumor targeting, proliferation rates, and the potential efficacy of IPdR as a radiosensitizer. researchgate.netnih.gov

The principle behind this imaging modality lies in the fact that [¹²⁴I]IUdR, like its non-radioactive counterpart, is a thymidine analog. Actively dividing cells, characteristic of tumors, exhibit increased thymidine kinase 1 (TK1) activity and will incorporate [¹²⁴I]IUdR into their DNA during the S-phase of the cell cycle. The positron-emitting ¹²⁴I allows for the detection and quantification of this incorporation by a PET scanner, thereby highlighting areas of high cell proliferation. centerwatch.com

Research in preclinical models, such as human tumor xenografts in mice, has been instrumental in demonstrating the utility of this approach. For instance, studies have been proposed to analyze IUdR-DNA incorporation in tumor and normal brain tissue in patients with high-grade gliomas using ¹²⁴I-UdR PET scanning during treatment with orally administered IPdR. researchgate.net The rationale is that the degree of [¹²⁴I]IUdR uptake, as measured by PET, can correlate with the extent of radiosensitization and therapeutic response.

Detailed Research Findings

Studies involving direct administration of radiolabeled IUdR have provided foundational data on the biodistribution and tumor-targeting potential, which is directly relevant to understanding the fate of IPdR-derived IUdR.

In a study using mice bearing KBALB tumors, the biodistribution of ¹²⁵I-labeled IUdR was investigated. While this study used a different iodine isotope (¹²⁵I for biodistribution studies rather than ¹²⁴I for PET), the findings on tissue distribution are informative. The in vivo biodistribution patterns after intravenous injection were characterized, though specific uptake values were not detailed in the abstract. researchgate.net

More specific to PET imaging, studies with other ¹²⁴I-labeled compounds in animal models provide a framework for what can be expected with [¹²⁴I]IUdR. For example, a descriptive study in dogs with neuroendocrine neoplasia using ¹²⁴I for PET/CT scans quantified the standardized uptake values (SUV) in various tissues. While not using [¹²⁴I]IUdR, these findings illustrate the typical biodistribution of iodine-based radiotracers. nih.gov

The following table summarizes representative biodistribution data for ¹²⁴I in dogs, which helps to understand the physiological uptake in various organs.

Organ/TissueMaximum Standardized Uptake Value (SUVmax)
Stomach19.90
Parotid Salivary Glands14.00
Colon6.15
Nasolacrimal Duct3.42
Salivary Duct2.73
Gallbladder2.68
Anal Gland2.22
Heart1.88
Urinary Tract1.83
Mandibular Salivary Glands1.57
Liver1.41

Data adapted from a study on ¹²⁴I PET/CT in dogs with neuroendocrine neoplasia. nih.gov

In the context of tumor imaging, the uptake in cancerous tissue is of primary interest. In the same study on dogs with thyroid carcinoma, significant uptake of ¹²⁴I was observed in tumors and metastatic lesions.

Pathological TissueMean Standardized Uptake Value (SUVmean)
Thyroid Tumors66.37
Metastatic Lesions in Lymph Nodes32.14
Ectopic Thyroid Masses21.44
Pulmonary Parenchyma (Metastatic)4.50

Data adapted from a study on ¹²⁴I PET/CT in dogs with thyroid carcinoma. nih.gov

These findings highlight the potential of PET imaging with ¹²⁴I-labeled analogs to differentiate tumor tissue from normal tissue based on uptake levels. For IPdR research, such data from [¹²⁴I]IUdR PET scans would be crucial for assessing how effectively the prodrug delivers its active component to the tumor site. The routine production of [¹²⁴I]IUdR with high radiochemical purity for clinical PET imaging in glioma patients underscores the established utility of this technique. cancer.gov

The translation of these preclinical findings to clinical research is a key objective. Phase 0 clinical trials of oral IPdR have been conducted to assess its pharmacokinetics. nih.govclinicaltrials.gov Future clinical trials plan to incorporate [¹²⁴I]IUdR PET to provide a non-invasive assessment of IUdR incorporation in tumors, which could help in optimizing dosing schedules and predicting therapeutic outcomes. researchgate.net

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Simulations of Enzyme-Substrate Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of IPdR, these simulations are crucial for understanding its interaction with metabolic enzymes.

IPdR acts as a prodrug, being converted to the active radiosensitizer 5-iodo-2'-deoxyuridine (IUdR) primarily by the enzyme aldehyde oxidase, which is abundant in the liver. nih.gov Docking simulations can elucidate the specific binding mode of IPdR within the active site of aldehyde oxidase. These models predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex and facilitate the oxidative conversion.

For instance, the pyrimidinone ring and the deoxyribose sugar moiety of IPdR can be modeled to fit within the catalytic pocket of the enzyme. While specific docking studies on IPdR with aldehyde oxidase are not extensively published, the methodology is well-established for similar heterocyclic compounds. nih.govmdpi.com Such studies typically involve defining a binding site on the enzyme and computationally evaluating numerous possible conformations of the ligand (IPdR) within that site, scoring them based on binding affinity. The results can reveal which amino acid residues are critical for substrate recognition and catalysis. nih.gov

Table 1: Predicted Molecular Interactions in IPdR-Aldehyde Oxidase Complex This table is a representation of typical interactions predicted by molecular docking simulations.

Interacting Moiety of IPdR Enzyme Active Site Residue (Example) Type of Interaction Predicted Importance
Pyrimidinone Ring Aromatic Residue (e.g., Phe, Tyr) π-π Stacking High
C=O groups H-bond Donor (e.g., Ser, Thr) Hydrogen Bonding High
Deoxyribose -OH groups H-bond Acceptor/Donor (e.g., Asp, Glu) Hydrogen Bonding Medium

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties, structure, and reactivity of molecules. For IPdR and its active metabolite IUdR, these calculations are particularly insightful for understanding their mechanism as radiosensitizers.

A key feature of these compounds is the carbon-iodine (C-I) bond. Quantum calculations can determine its bond dissociation energy, electron affinity, and the distribution of electron density within the molecule. rsc.org Studies on similar halogenated nucleosides, such as 5-iodo-4-thio-2′-deoxyuridine, show that these molecules can effectively capture low-energy electrons, a process known as Dissociative Electron Attachment (DEA). acs.org Upon capturing an electron, which can be generated during radiotherapy, the C-I bond is prone to cleavage, releasing an iodide anion (I⁻) and leaving a highly reactive uracil-5-yl radical. acs.orgmdpi.com

The deoxyribose moiety in these compounds often acts as a spectator in the initial electron attachment event. acs.org The efficiency of the DEA process is a critical determinant of radiosensitizing potential. Theoretical calculations predict that for related molecules, this process can be triggered by electrons with very low kinetic energies (near 0 eV), which are abundant in the biological environment during radiation treatment. acs.org

In Silico Analysis of DNA Binding and DNA Damage Pathways

Once IPdR is metabolized to IUdR, it can be phosphorylated and incorporated into the DNA of proliferating cells in place of thymidine (B127349). In silico methods are used to model this incorporation and the subsequent events that lead to DNA damage.

Computational models of DNA containing an incorporated IUdR molecule can be constructed to analyze the structural and energetic consequences of this substitution. The presence of the bulky iodine atom can alter the local DNA structure. More importantly, these models are used to simulate the DNA damage pathway following a radiation event. As established by quantum chemical calculations, the incorporated IUdR is a potent electron scavenger. The in silico pathway is as follows:

Electron Attachment: A low-energy electron localizes on the IUdR residue.

Bond Cleavage: The C-I bond breaks, forming a uracil-5-yl radical within the DNA strand.

Radical Attack: This highly reactive radical can then abstract a hydrogen atom from a nearby deoxyribose sugar on the same or opposite strand, leading to a single-strand or double-strand break.

This cascade of events, initiated by a single electron, ultimately results in lethal DNA damage, enhancing the cell-killing effect of radiation. Thermodynamic analyses of DNA containing lesions show that such damage sites are highly destabilizing to the DNA duplex, which can be a signal for cellular repair machinery or, if unrepaired, lead to cell death. nih.gov

Computational Prediction of Metabolic Pathways and Products

In silico tools and platforms can predict the metabolic fate of xenobiotics like IPdR. These systems use databases of known metabolic reactions and enzyme specificities to forecast potential metabolites. nsf.govosti.gov Machine learning and rule-based systems can analyze the structure of IPdR and identify it as a likely substrate for oxidoreductases. osti.gov

The primary metabolic transformation of IPdR is its oxidation to IUdR. This conversion is known to be catalyzed by aldehyde oxidase, predominantly in the liver. nih.govnih.gov Computational models can corroborate this by matching the pyrimidinone structure of IPdR to the known substrate preferences of aldehyde oxidase. researchgate.net Co-incubation experiments with inhibitors of xanthine (B1682287) oxidase showed no effect on IPdR metabolism, whereas inhibitors of aldehyde oxidase effectively reduced the conversion to IUdR, confirming the enzyme's role. researchgate.net

Further computational analysis can predict the subsequent metabolism of IUdR. The N-glycosidic bond can be cleaved to yield 5-iodouracil (B140508) and deoxyribose-1-phosphate. 5-iodouracil can then be further metabolized. These predictive tools are valuable in early drug development for identifying major metabolites and understanding the complete biotransformation pathway of a compound.

Table 2: Computationally Verifiable Metabolic Pathway of IPdR

Parent Compound Enzyme Metabolic Product Tissue Location
5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR) Aldehyde Oxidase 5-Iodo-2'-deoxyuridine (IUdR) Liver nih.govnih.gov
5-Iodo-2'-deoxyuridine (IUdR) Thymidine Phosphorylase 5-Iodouracil (IU) Various Tissues

Future Research Directions and Unresolved Questions

Elucidation of Additional or Alternative Metabolic Enzymes and Pathways

The primary metabolic conversion of IPdR to its active form, IdUrd, is understood to be mediated by a hepatic aldehyde oxidase. aacrjournals.orgnih.gov Research using cytosolic extracts from normal human liver tissue has demonstrated a rapid conversion of IPdR to IdUrd. researchgate.netaacrjournals.org This enzymatic activity appears to be highly localized, with significantly less metabolism observed in extracts from normal human intestine and no detectable activity in colorectal liver metastases or certain human colon cancer xenografts. nih.govresearchgate.net

Further research has shown that while aldehyde oxidase substrates like isovanillin (B20041) and menadione (B1676200) can effectively reduce the oxidation of IPdR, inhibitors of xanthine (B1682287) oxidase, such as allopurinol, have no inhibitory effect, reinforcing the primary role of aldehyde oxidase. researchgate.net

Despite this, several questions remain. The contribution of other, potentially minor, metabolic pathways in extrahepatic tissues is not fully characterized. It is an unresolved question whether alternative enzymes could play a role under specific physiological conditions or in different cell types not yet studied. Future research should aim to:

Probe for minor metabolic pathways in a wider range of human tissues.

Investigate the potential for metabolic conversion under different physiological or pathological states that might alter enzyme expression or activity.

Identify the specific human aldehyde oxidase isozyme responsible for the conversion to better predict inter-individual metabolic variability.

Design and Evaluation of Novel Analogs for Enhanced Mechanistic Study

The development of IPdR itself was based on the rationale of creating a nucleoside analog that could be selectively processed. aacrjournals.org This principle can be extended to design new molecules for enhanced mechanistic study. The existing structure of IPdR offers multiple sites for chemical modification, including the pyrimidine (B1678525) ring and the deoxyribose sugar moiety.

The design of novel analogs could address several key research goals:

Altered Metabolic Profile: Creating analogs that are either more or less susceptible to hepatic aldehyde oxidase could help precisely control the release of IdUrd. Analogs could also be designed to be activated by enzymes more prevalent in specific tumor microenvironments, potentially increasing tumor-selective activation.

Probing Enzyme-Substrate Interactions: A library of analogs with systematic modifications would be invaluable for mapping the active site of the converting enzyme(s).

Alternative Mechanistic Pathways: As has been done with other C5-substituted uracil (B121893) derivatives, new analogs could be synthesized to explore alternative mechanisms of action beyond radiosensitization, such as direct cytotoxic effects or unique interactions with viral enzymes. researchgate.net

Future studies should focus on the synthesis and in vitro evaluation of such analogs to select candidates for further preclinical investigation.

Deeper Understanding of the Interplay with Intracellular Signaling Networks

The established mechanism of IPdR-mediated radiosensitization is the incorporation of its metabolite, IdUrd, into DNA. nih.gov This substitution of thymidine (B127349) with a heavier halogenated analog is thought to increase the DNA's susceptibility to damage from ionizing radiation. However, the downstream consequences of this event on intracellular signaling networks are not well understood.

The presence of iodinated DNA is a significant form of molecular stress that likely triggers a cascade of cellular responses. Unresolved questions include:

How does the cell's DNA damage response (DDR) network, including key signaling proteins like ATM, ATR, and DNA-PK, recognize and respond to IdUrd-containing DNA, both before and after radiation?

Does the incorporation of IdUrd alter the activation of cell cycle checkpoints, potentially leading to mitotic catastrophe or apoptosis following irradiation?

Are specific signal transduction pathways, such as those governed by p53 or MAP kinases, differentially regulated in cells that have incorporated IdUrd into their genome?

Future research in this area would require detailed molecular biology studies in cell culture models to dissect these complex signaling interactions, providing a more nuanced understanding of the radiosensitization mechanism.

Development of Non-Invasive Biomarkers for DNA Incorporation in Research Models

Current research methodologies to quantify the extent of IdUrd incorporation into DNA rely on the direct analysis of tissue samples obtained from biopsies of tumors or normal tissues. aacrjournals.orgnih.gov While providing definitive data, this approach is invasive and offers only a snapshot in time. The development of non-invasive biomarkers would represent a significant advancement for preclinical and potentially clinical research, allowing for longitudinal monitoring of drug delivery and effect.

Pharmacokinetic studies have successfully measured plasma concentrations of IPdR and its metabolites, providing crucial information on drug absorption and conversion. nih.govnih.gov However, these plasma levels are not a direct measure of the ultimate endpoint: incorporation into the DNA of target cells.

Future research should focus on developing non-invasive techniques to monitor this key pharmacodynamic effect. Potential avenues include:

Molecular Imaging: The development of a positron emission tomography (PET) or single-photon emission computed tomography (SPECT) radiotracer based on the IPdR structure could allow for the visualization and quantification of drug uptake and retention in tumors and tissues in vivo.

Surrogate Markers: Investigating whether a specific metabolite or cellular product is released into circulation in amounts proportional to DNA incorporation could yield a valuable blood- or urine-based biomarker.

Such tools would enable more sophisticated preclinical studies on dosing schedules and their effect on DNA incorporation over time in a single research animal. aacrjournals.org

Exploration of Synergistic Molecular Interactions with Other Agents in Research Settings

The primary application of IPdR in research has been as a radiosensitizer, where its synergistic interaction with radiation leads to enhanced tumor growth delay in xenograft models. nih.gov Studies have demonstrated a significant, dose-dependent tumor growth delay when IPdR is combined with radiotherapy. nih.govnih.gov This established synergy provides a strong foundation for exploring other combination strategies.

The co-administration of chemotherapies like fluorouracil and gemcitabine (B846) with radiation is a known strategy to improve outcomes. nih.gov This suggests a clear path for investigating the combination of IPdR with other therapeutic agents in research settings.

Future preclinical studies should explore the potential for synergy between IPdR-mediated radiosensitization and other classes of molecular agents, including:

DNA Repair Inhibitors: Combining IPdR/radiation with inhibitors of key DNA repair pathways (e.g., PARP inhibitors) could lead to a potent synergistic effect, as the cell's ability to repair the enhanced radiation damage would be compromised.

Chemotherapeutic Agents: Investigating combinations with standard chemotherapies could reveal synergistic interactions and provide a rationale for multi-modal research strategies.

Metabolism-Modulating Agents: Exploring co-administration with agents that can modulate the activity of hepatic aldehyde oxidase could provide a method to control the rate and extent of IdUrd formation, potentially optimizing the therapeutic window.

These studies would expand the potential research applications of IPdR and could uncover novel and more effective combination strategies.

Q & A

Basic: What is the enzymatic mechanism underlying the conversion of IPdR to its active metabolite, 5-iodo-2'-deoxyuridine (IUdR)?

IPdR is converted to IUdR via hepatic aldehyde oxidase (AOX), a molybdenum-containing oxidoreductase. This enzyme catalyzes the hydroxylation of the pyrimidinone ring, resulting in the formation of IUdR, which is incorporated into DNA during replication. The conversion efficiency depends on AOX activity, which can vary across tissues and species .

Methodological Insight : Assess AOX activity using liver microsomal assays or recombinant enzyme systems. Monitor IUdR formation via HPLC or LC-MS to quantify metabolic conversion rates .

Basic: How does IUdR incorporation into DNA enhance radiosensitization?

IUdR, a thymidine analog, replaces thymidine in DNA. Its iodinated base increases DNA’s susceptibility to radiation-induced damage, particularly double-strand breaks. This "radiosensitization" effect is quantified by measuring IUdR-DNA incorporation via isotopic labeling (e.g., ³H-IUdR) or immunofluorescence .

Methodological Insight : Use in vitro clonogenic assays or in vivo xenograft models (e.g., U251 glioblastoma) to correlate IUdR-DNA levels with tumor regrowth delay post-irradiation .

Advanced: How can dosing schedules optimize IPdR-mediated radiosensitization while minimizing systemic toxicity?

Preclinical studies show that thrice-daily (t.i.d.) or every-other-day (q.o.d.) schedules improve IUdR-DNA incorporation compared to once-daily (q.d.) dosing. For example, t.i.d. dosing (250–1,000 mg/kg/day) in U251 xenografts increased tumor IUdR levels by 30–50% while reducing small intestine toxicity .

Methodological Insight : Perform pharmacokinetic (PK) profiling to track plasma IUdR levels and enzyme recovery periods. Use body weight loss and histopathology (e.g., bone marrow crypt assays) to assess toxicity .

Advanced: How does variability in aldehyde oxidase activity impact IPdR’s therapeutic efficacy?

AOX activity is species- and tissue-specific. For instance, human hepatocytes convert IPdR to IUdR 2–3× faster than murine hepatocytes. Polymorphisms or drug interactions (e.g., AOX inhibitors) may reduce conversion efficiency, necessitating personalized dosing .

Methodological Insight : Use genotyping or ex vivo liver biopsies to screen for AOX variants. Co-administer AOX inducers (e.g., hydralazine) in low-activity models .

Basic: What analytical methods are used to quantify IPdR and IUdR in pharmacokinetic studies?

Reverse-phase HPLC with UV detection (λ = 280 nm) or LC-MS/MS is standard. For example, Beumer et al. validated a method with a lower limit of quantification (LLOQ) of 10 ng/mL for IUdR in plasma .

Methodological Insight : Include internal standards (e.g., 5-bromo-2'-deoxyuridine) to control for matrix effects. Validate methods per FDA/EMA guidelines .

Advanced: Why does IPdR show differential radiosensitization in DNA mismatch repair (MMR)-proficient vs. MMR-deficient tumors?

MMR-deficient tumors (e.g., HCT-116 colon cancer) fail to recognize IUdR misincorporation, leading to persistent DNA damage. In MMR-proficient models, repair mechanisms excise IUdR, reducing radiosensitization efficacy. This highlights IPdR’s potential in targeting MMR-deficient cancers .

Methodological Insight : Use isogenic cell lines (MMR-proficient vs. -deficient) and γ-H2AX foci assays to quantify DNA damage retention .

Basic: What preclinical models are used to evaluate IPdR’s efficacy and toxicity?

Athymic mouse xenografts (e.g., U251 glioblastoma, HCT-116 colon cancer) are standard. Toxicity is assessed in proliferating tissues (small intestine, bone marrow) via histopathology or flow cytometry for apoptosis markers (e.g., caspase-3) .

Methodological Insight : Compare IUdR incorporation in tumor vs. normal tissues using ¹⁴C-labeled IPdR and autoradiography .

Advanced: How does IPdR’s prodrug design circumvent IUdR’s pharmacokinetic limitations?

Oral IUdR has poor bioavailability due to rapid catabolism by thymidine phosphorylase. IPdR’s pyrimidinone moiety protects against enzymatic degradation, enabling efficient hepatic conversion to IUdR. This design increases systemic exposure by 5–10× compared to oral IUdR .

Methodological Insight : Conduct comparative PK studies in murine models, measuring AUC(0–24h) for IPdR vs. IUdR .

Basic: What biomarkers predict IPdR’s therapeutic response?

Key biomarkers include:

  • Tumor IUdR-DNA incorporation (% thymidine replacement).
  • Plasma IUdR Cmax and AUC.
  • AOX activity in liver biopsies.

Methodological Insight : Use immunoassays (e.g., anti-IUdR antibodies) or mass spectrometry to quantify biomarkers .

Advanced: Can IPdR synergize with antiangiogenic agents (e.g., recombinant endostatin) to enhance radiosensitization?

Preclinical data suggest combining IPdR with antiangiogenics (e.g., endostar) improves tumor reoxygenation, enhancing radiation-induced DNA damage. In a phase II trial, this combination increased progression-free survival in stage III NSCLC by 4.2 months .

Methodological Insight : Use hypoxia probes (e.g., pimonidazole) and dynamic contrast-enhanced MRI to monitor tumor oxygenation pre/post-treatment .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.